molecular formula C20H26O B8588237 2-(4-(Oct-1-yn-1-yl)benzyl)cyclopentanone

2-(4-(Oct-1-yn-1-yl)benzyl)cyclopentanone

Cat. No. B8588237
M. Wt: 282.4 g/mol
InChI Key: FGBAMJSOEIQGGB-UHFFFAOYSA-N
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Patent
US07960588B2

Procedure details

1.1 g (10 mmol) of 1-Octyne was added to a flame dried 25 mL flask charged with a 10 mL THF solution of 1.49 g (5 mmol) of 2-(4′-iodobenzyl)cyclopentanone (3). After degassing for 30 minutes, 2 mL triethylamine, 5 mg of CuI and 10 mg of Pd(PPh3)4 were added under N2 protection. The reaction was stirred at room temperature for 6 hrs, then the solvent removed in vacuo and residue chromotographed with chloroform eluent to give 1.25 g (93%) as a yellow oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].I[C:10]1[CH:22]=[CH:21][C:13]([CH2:14][CH:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])=[CH:12][CH:11]=1>C1COCC1>[C:1]([C:10]1[CH:22]=[CH:21][C:13]([CH2:14][CH:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])=[CH:12][CH:11]=1)#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C#CCCCCCC
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
IC1=CC=C(CC2C(CCC2)=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried 25 mL flask
CUSTOM
Type
CUSTOM
Details
After degassing for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
2 mL triethylamine, 5 mg of CuI and 10 mg of Pd(PPh3)4 were added under N2 protection
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo and residue
CUSTOM
Type
CUSTOM
Details
to give 1.25 g (93%) as a yellow oil

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(#CCCCCCC)C1=CC=C(CC2C(CCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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